3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid
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Overview
Description
3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various scientific and industrial applications. This compound is often used in research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both fluoro and trifluoroethoxy groups. This combination imparts distinct physicochemical properties, making it more stable and reactive compared to similar compounds.
Properties
IUPAC Name |
3-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O3/c1-7(11(17)18)4-8-2-3-10(9(13)5-8)19-6-12(14,15)16/h2-3,5,7H,4,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHVXTVUGNLWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OCC(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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